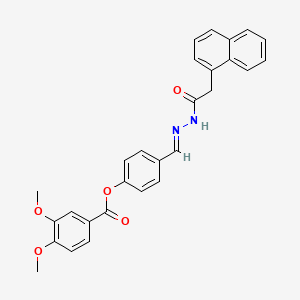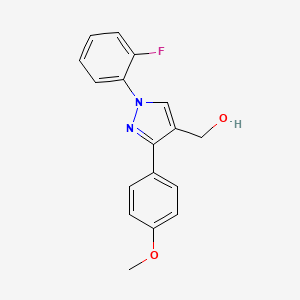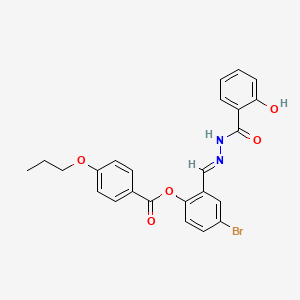
2-((4-Chlorobenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a naphthylmethylene group, and a benzohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone derivative.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the hydrazone derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Naphthylmethylene Group: The final step involves the condensation of the intermediate product with 1-naphthaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
科学的研究の応用
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interact with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide can be compared with similar compounds such as:
2-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
2-((4-Bromobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.
2-((4-Fluorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzyl group in 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
特性
CAS番号 |
347864-60-2 |
|---|---|
分子式 |
C25H19ClN2O2 |
分子量 |
414.9 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H19ClN2O2/c26-21-14-12-18(13-15-21)17-30-24-11-4-3-10-23(24)25(29)28-27-16-20-8-5-7-19-6-1-2-9-22(19)20/h1-16H,17H2,(H,28,29)/b27-16+ |
InChIキー |
WBDKKNAXXDMXAT-JVWAILMASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12017815.png)

![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017836.png)
![3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12017850.png)



![N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12017885.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017887.png)
![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12017902.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017911.png)
![6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12017918.png)
